Fosdenopterin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ce composé est commercialisé sous le nom de marque Nulibry et a été approuvé pour la première fois pour un usage médical aux États-Unis en février 2021 . La déficience en facteur molybdène de type A est caractérisée par l'incapacité à produire du monophosphate de pyranoptérine cyclique, ce qui entraîne de graves symptômes neurologiques et une mortalité infantile précoce .

Méthodes De Préparation

La fosdenoptérine est synthétisée par une série de réactions chimiques qui impliquent la formation de monophosphate de pyranoptérine cyclique. La voie de synthèse implique généralement l'utilisation de triphosphate de guanosine comme matériau de départ, qui subit plusieurs transformations enzymatiques et chimiques pour donner le produit final . La production industrielle de fosdenoptérine implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend des étapes telles que la purification, la cristallisation et le contrôle qualité pour répondre aux normes réglementaires .

Analyse Des Réactions Chimiques

La fosdenoptérine subit diverses réactions chimiques, notamment :

Oxydation : La fosdenoptérine peut être oxydée pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier la structure de la fosdenoptérine, modifiant potentiellement son efficacité.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels spécifiques dans la molécule, ce qui peut conduire à la formation de nouveaux composés avec des propriétés variées.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais ils comprennent généralement des versions modifiées de la fosdenoptérine avec des activités biologiques modifiées .

4. Applications de la recherche scientifique

La fosdenoptérine a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier la synthèse et la réactivité des dérivés de monophosphate de pyranoptérine cyclique.

Biologie : Investigée pour son rôle dans les processus cellulaires et son potentiel à moduler les activités enzymatiques.

5. Mécanisme d'action

La fosdenoptérine agit en remplaçant le monophosphate de pyranoptérine cyclique manquant chez les patients atteints de déficience en facteur molybdène de type A. Ce composé est un précurseur du molybdoptérine, qui est essentiel à l'activité de plusieurs enzymes dépendantes du molybdène, notamment la sulfite oxydase, la xanthine déshydrogénase et l'aldéhyde oxydase . En restaurant les niveaux de monophosphate de pyranoptérine cyclique, la fosdenoptérine contribue à normaliser la fonction de ces enzymes, réduisant l'accumulation de sulfites toxiques et améliorant les résultats neurologiques .

Applications De Recherche Scientifique

Fosdenopterin has several scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of cyclic pyranopterin monophosphate derivatives.

Biology: Investigated for its role in cellular processes and its potential to modulate enzyme activities.

Mécanisme D'action

Fosdenopterin works by replacing the missing cyclic pyranopterin monophosphate in patients with molybdenum cofactor deficiency type A. This compound is a precursor to molybdopterin, which is essential for the activity of several molybdenum-dependent enzymes, including sulfite oxidase, xanthine dehydrogenase, and aldehyde oxidase . By restoring the levels of cyclic pyranopterin monophosphate, this compound helps to normalize the function of these enzymes, reducing the accumulation of toxic sulfites and improving neurological outcomes .

Comparaison Avec Des Composés Similaires

La fosdenoptérine est unique en sa capacité à remplacer le monophosphate de pyranoptérine cyclique chez les patients atteints de déficience en facteur molybdène de type A. Des composés similaires incluent :

Monophosphate de pyranoptérine cyclique recombinant : Produit à l'aide de la technologie de l'ADN recombinant, ce composé vise également à remplacer le cofacteur manquant chez les patients.

Analogues synthétiques de molybdoptérine : Ces composés imitent la structure et la fonction du molybdoptérine et sont étudiés pour leurs applications thérapeutiques potentielles.

La fosdenoptérine se distingue par son approbation spécifique pour le traitement de la déficience en facteur molybdène de type A et son efficacité démontrée dans les essais cliniques .

Propriétés

Key on ui mechanism of action |

Molybdenum cofactor deficiency (MoCD) is a rare autosomal-recessive disorder in which patients are deficient in three molybdenum-dependent enzymes: sulfite oxidase (SOX), xanthine dehydrogenase, and aldehyde dehydrogenase. The loss of SOX activity appears to be the main driver of MoCD morbidity and mortality, as the build-up of neurotoxic sulfites typically processed by SOX results in rapid and progressive neurological damage. In MoCD type A, the disorder results from a mutation in the _MOCS1_ gene leading to deficient production of MOCS1A/B, a protein that is responsible for the first step in the synthesis of molybdenum cofactor: the conversion of guanosine triphosphate into cyclic pyranopterin monophosphate (cPMP). Fosdenopterin is an exogenous form of cPMP, replacing endogenous production and allowing for the synthesis of molybdenum cofactor to proceed. |

|---|---|

Numéro CAS |

150829-29-1 |

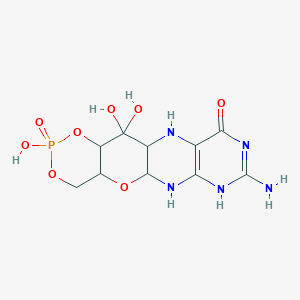

Formule moléculaire |

C10H14N5O8P |

Poids moléculaire |

363.22 g/mol |

Nom IUPAC |

(1R,10R,12S,17R)-5-amino-11,11,14-trihydroxy-14-oxo-13,15,18-trioxa-2,4,6,9-tetraza-14λ5-phosphatetracyclo[8.8.0.03,8.012,17]octadeca-3(8),4-dien-7-one |

InChI |

InChI=1S/C10H14N5O8P/c11-9-14-6-3(7(16)15-9)12-4-8(13-6)22-2-1-21-24(19,20)23-5(2)10(4,17)18/h2,4-5,8,12,17-18H,1H2,(H,19,20)(H4,11,13,14,15,16)/t2-,4-,5+,8-/m1/s1 |

Clé InChI |

CZAKJJUNKNPTTO-AJFJRRQVSA-N |

SMILES |

C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O |

SMILES isomérique |

C1[C@@H]2[C@@H](C([C@H]3[C@@H](O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O |

SMILES canonique |

C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O |

Apparence |

Solid powder |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Fosdenopterin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.